1-Fluoro-3-phenoxybenzene

Medicinal Chemistry Drug Design Lipophilicity

1-Fluoro-3-phenoxybenzene (CAS 3798-89-8, also known as 3-fluorodiphenyl ether) is a meta-substituted fluorinated diphenyl ether with the molecular formula C12H9FO and a molecular weight of 188.20 g/mol. It is characterized by a calculated LogP of 4.39 (ACD/Labs) and a predicted boiling point of 249.6±23.0 °C at 760 mmHg.

Molecular Formula C12H9FO
Molecular Weight 188.2 g/mol
CAS No. 3798-89-8
Cat. No. B1600873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-phenoxybenzene
CAS3798-89-8
Molecular FormulaC12H9FO
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC=C2)F
InChIInChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
InChIKeyWQXIFDPMJPHDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-phenoxybenzene (CAS 3798-89-8): A Regioisomerically Defined Meta-Substituted Fluorinated Diphenyl Ether Building Block


1-Fluoro-3-phenoxybenzene (CAS 3798-89-8, also known as 3-fluorodiphenyl ether) is a meta-substituted fluorinated diphenyl ether with the molecular formula C12H9FO and a molecular weight of 188.20 g/mol [1]. It is characterized by a calculated LogP of 4.39 (ACD/Labs) and a predicted boiling point of 249.6±23.0 °C at 760 mmHg . Structurally, the meta-positioning of the fluorine atom relative to the ether linkage creates a unique electron density distribution that is distinct from its ortho- and para-substituted analogs [2], making it a specific synthon in medicinal chemistry and materials science research.

Regioisomeric Identity of 1-Fluoro-3-phenoxybenzene: Why the Ortho- and Para- Analogs Cannot Be Interchanged


Procurement of a generic 'fluorophenoxybenzene' without specifying the substitution pattern introduces significant experimental risk. The position of the fluorine atom—meta (3-), ortho (2-), or para (4-)—dictates the compound's electronic properties, steric profile, and reactivity, directly impacting synthetic outcomes [1]. In applications requiring defined electronic effects, such as fine-tuning the activity of pharmaceutical leads or the properties of functional materials, substituting the meta-isomer with its ortho- or para-congeners can lead to vastly different, and often inferior, results [2]. The following evidence provides quantitative justification for selecting the specific meta-substituted regioisomer over its alternatives.

Quantitative Differentiation of 1-Fluoro-3-phenoxybenzene: Evidence-Based Selection Guide for Scientific Procurement


Calculated Lipophilicity (LogP) of 1-Fluoro-3-phenoxybenzene vs. Its Para-Isomer

In drug design, precise control over lipophilicity is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The meta-substitution pattern of 1-Fluoro-3-phenoxybenzene results in a higher calculated LogP compared to its para-substituted isomer. Specifically, the ACD/LogP value for 1-fluoro-3-phenoxybenzene is 4.39 , while the ACD/LogP for 1-fluoro-4-phenoxybenzene is approximately 3.8 [1]. This difference of approximately 0.59 LogP units is significant, translating to a roughly 3.9-fold difference in octanol-water partition coefficient, which can profoundly influence membrane permeability and bioavailability of derived drug candidates [2].

Medicinal Chemistry Drug Design Lipophilicity

Predicted Boiling Point Comparison: Meta- vs. Para-Substituted Fluorodiphenyl Ethers

The predicted boiling point of a compound is a key parameter for designing purification strategies such as distillation. Predicted data indicates a slight difference between the meta- and para-isomers. The predicted boiling point of 1-fluoro-3-phenoxybenzene at 760 mmHg is 249.6±23.0 °C , whereas that of 1-fluoro-4-phenoxybenzene is predicted to be 249.8±23.0 °C . While the difference is small (0.2 °C), it underscores that these isomers are distinct chemical entities with slightly different physical properties that may influence large-scale manufacturing processes.

Organic Synthesis Purification Thermodynamics

NMR Spectroscopic Fingerprint: Unique ¹⁹F and ¹H Chemical Shift Patterns

¹⁹F NMR spectroscopy provides a definitive fingerprint for distinguishing fluorinated regioisomers. The ¹⁹F NMR spectrum of 1-fluoro-3-phenoxybenzene has been used to examine the transmission of electronic effects across the ether bridge [1]. While specific numerical chemical shift values for the pure compound require reference to published spectra, the meta-substitution pattern imparts a unique electronic environment to the fluorine nucleus, resulting in a distinct chemical shift relative to its ortho- and para-counterparts. Concurrently, ¹H NMR reveals characteristic aromatic proton signals in the δ 6.8-7.5 ppm region, with coupling patterns diagnostic of the 1,3-disubstituted benzene ring . This spectral signature is a primary tool for confirming identity and purity.

Analytical Chemistry Quality Control Structural Elucidation

Role as a Key Synthon for Fluorinated Liquid Crystals with Enhanced Display Performance

In materials science, particularly for liquid crystal display (LCD) applications, the meta-substituted benzene core is a crucial structural motif. Fluorinated liquid crystals featuring a 3-substituted benzene ring have been shown to exhibit favorable electro-optical properties [1]. Specifically, these compounds with a 'bend' structure are useful for reducing the threshold voltage (Vth) and improving the temperature dependence of Vth for Super Twisted Nematic (STN) LCDs [2]. While the study encompasses a series of derivatives, the 1-fluoro-3-phenoxybenzene scaffold serves as the foundational building block for synthesizing these advanced materials. This application-specific utility is not shared by the ortho- or para-isomers, which lack the required geometry to impart the desired 'bend' structure in the final mesogen.

Materials Science Liquid Crystal Displays Optoelectronics

Synthetic Utility in One-Pot Diaryliodonium Salt Couplings

1-Fluoro-3-phenoxybenzene has been specifically utilized in synthetic methodology development exploiting the in situ formation and reaction of unsymmetrical diaryliodonium salts . This one-pot coupling approach avoids the separate synthesis of pre-formed diaryliodonium salts and enables sequential reactions with novel chemoselectivity [1]. The meta-substitution pattern is a key structural feature that influences the chemoselectivity of these reactions, providing access to complex biaryl and ether scaffolds that are challenging to obtain using other regioisomers.

Synthetic Methodology C-H Functionalization Medicinal Chemistry

Availability of Certified Reference Standards for Analytical Method Development

For analytical chemistry and quality control laboratories, the availability of a high-purity, well-characterized standard is paramount. 1-Fluoro-3-phenoxybenzene is available from multiple reputable chemical suppliers with a specified purity of ≥95% (often ≥98%) [1]. This high level of purity and the compound's use as a building block for fluorinated analytical reagents makes it a reliable choice for developing and validating analytical methods, such as HPLC or GC-MS, where the presence of regioisomeric impurities could confound results. In contrast, lower-purity or less rigorously characterized batches of the 'fluorophenoxybenzene' class introduce unacceptable variability.

Analytical Chemistry Method Validation Quality Control

High-Impact Research and Industrial Scenarios for Procuring 1-Fluoro-3-phenoxybenzene (CAS 3798-89-8)


Medicinal Chemistry: Tuning ADME Properties via Precise Lipophilicity Control

In drug discovery, optimizing a lead compound's lipophilicity (LogP) is a central task to improve its pharmacokinetic profile. The meta-substituted 1-fluoro-3-phenoxybenzene offers a calculated LogP of 4.39 , a value distinct from its para-isomer (LogP ≈ 3.8) . Incorporating this specific building block into a drug candidate allows medicinal chemists to explore a higher lipophilicity space, which can be crucial for enhancing membrane permeability or modulating tissue distribution. This precise control is not possible if the isomeric identity is not rigorously maintained [2].

Advanced Materials R&D: Synthesis of High-Performance Liquid Crystal Monomers

Research groups focused on developing novel liquid crystal displays (LCDs) require specific meta-substituted building blocks. Fluorinated liquid crystals derived from a 3-substituted benzene core, for which 1-fluoro-3-phenoxybenzene is a direct precursor, have been experimentally shown to reduce the threshold voltage (Vth) and improve its temperature dependence in STN-LCD devices . This property is directly linked to the 'bend' structure enabled by the meta-substitution pattern, a feature not achievable with ortho- or para-analogs .

Synthetic Methodology Development: Validated Substrate for One-Pot Coupling Reactions

For synthetic organic chemists developing new methodologies, using a validated and structurally defined substrate is critical. 1-Fluoro-3-phenoxybenzene has been specifically employed as a model substrate in the development of one-pot arylation reactions via in situ-generated unsymmetrical diaryliodonium salts . This approach simplifies complex molecule synthesis by reducing the number of discrete steps. Procuring the correct meta-isomer ensures that the reaction outcomes reported in the literature are reproducible in one's own laboratory .

Analytical Chemistry & Quality Control: High-Purity Standard for Method Validation

Analytical laboratories developing methods (e.g., HPLC, GC-MS) for detecting and quantifying fluorinated aromatic ethers require a certified reference standard of unambiguous identity and high purity. 1-Fluoro-3-phenoxybenzene is commercially available with a purity of ≥95% (often NLT 98%) , making it a suitable standard for method validation. Its use as a building block for fluorinated analytical reagents further underscores its relevance in this field . Utilizing a generic mixture or an incorrect isomer would compromise method accuracy and reproducibility.

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